molecular formula C14H19N3 B11746917 N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine

N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11746917
M. Wt: 229.32 g/mol
InChI Key: DSYFZIDZSDNFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the pyrazole ring, along with a propyl group at the 1-position of the pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with 1-propyl-1H-pyrazole-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to changes in neurotransmission and neuronal activity .

Comparison with Similar Compounds

N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-(2-phenylethyl)-1-propylpyrazol-3-amine

InChI

InChI=1S/C14H19N3/c1-2-11-17-12-9-14(16-17)15-10-8-13-6-4-3-5-7-13/h3-7,9,12H,2,8,10-11H2,1H3,(H,15,16)

InChI Key

DSYFZIDZSDNFCJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.